molecular formula C15H15NO B1392061 2-(2,4-Dimethylbenzoyl)-6-methylpyridine CAS No. 1187163-27-4

2-(2,4-Dimethylbenzoyl)-6-methylpyridine

Cat. No. B1392061
M. Wt: 225.28 g/mol
InChI Key: YKIHYUXPXSXMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-Dimethylbenzoyl)-6-methylpyridine” is a derivative of benzoic acid, which is a common structure in organic chemistry. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a benzoyl group, which is a benzene ring attached to a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring substituted at the 6-position with a 2,4-dimethylbenzoyl group . The presence of the benzoyl group and the pyridine ring could result in interesting electronic and steric effects.


Chemical Reactions Analysis

As for the chemical reactions, it’s difficult to predict without specific context. The compound contains a carbonyl group, which is often reactive, and a pyridine ring, which can act as a base or a nucleophile .

Scientific Research Applications

  • Photochemical Dimerization : Ultraviolet irradiation of 2-aminopyridines, including 2-aminopyridine derivatives like 6-methylpyridines, leads to the formation of dimers, demonstrating the potential of these compounds in photochemical applications (Taylor & Kan, 1963).

  • Interligand C-C Coupling : Research on rhenium tricarbonyl complexes shows intramolecular C-C coupling involving 2-methylpyridine and other ligands. This study highlights the compound's utility in creating new asymmetric ligands and its importance in coordination chemistry (Arevalo, Riera & Pérez, 2017).

  • Synthesis of Substituted 2-Aminopyridines : The displacement of a methylsulfinyl group from the 6-position of the pyridine ring in 2-aminopyridines, like 6-methylpyridines, is significant for the synthesis of various polar substituents. This process has potential applications in organic synthesis and pharmaceutical development (Teague, 2008).

  • Electrical Conductivity Studies : Studies involving the condensation of 2-methyl- and 2,6-dimethylpyridine with benzaldehyde, and the formation of corresponding polymers, reveal insights into the electrical conductivity properties of these compounds, indicating their potential application in materials science (Bruce & Herson, 1969).

  • Hydrodesulfurization and Hydrodenitrogenation Studies : Research on the hydrodesulfurization of dibenzothiophene in the presence of 2-methylpyridine highlights the compound's role in inhibiting certain chemical pathways, contributing to a better understanding of catalytic processes in chemical engineering (Egorova & Prins, 2004).

Future Directions

The future directions for this compound could be numerous, depending on its properties and applications. It could be studied for potential use in pharmaceuticals, as a catalyst in chemical reactions, or for its physical properties .

properties

IUPAC Name

(2,4-dimethylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-13(11(2)9-10)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIHYUXPXSXMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylbenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dimethylbenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dimethylbenzoyl)-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dimethylbenzoyl)-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dimethylbenzoyl)-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dimethylbenzoyl)-6-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dimethylbenzoyl)-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.